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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzamide

Cat. No.: B034336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-6-
methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due

to the limited availability of direct experimental spectra for this specific molecule, this document

compiles predicted data based on the analysis of structurally similar compounds and

established spectroscopic principles. This guide is intended to support research and

development activities by providing a foundational understanding of the compound's spectral

characteristics.

Core Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-6-methylbenzamide. These predictions

are derived from data available for analogous compounds, including 2-chloro-6-

methylbenzaldehyde, 2-methylbenzamide, and 2-chlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-6-methylbenzamide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.4 Multiplet 3H
Aromatic protons (H3,

H4, H5)

~ 7.5 (broad) Singlet 1H Amide proton (-NHa)

~ 8.0 (broad) Singlet 1H Amide proton (-NHb)

~ 2.4 Singlet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-6-methylbenzamide

Chemical Shift (δ, ppm) Assignment

~ 170 Carbonyl carbon (C=O)

~ 138 Aromatic carbon (C-Cl)

~ 135 Aromatic carbon (C-CH₃)

~ 132 Aromatic carbon (C-CONH₂)

~ 128 - 130 Aromatic carbons (CH)

~ 20 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 2-Chloro-6-methylbenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3180 Strong, Broad N-H stretching (amide)

3050 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Medium C-H stretching (methyl)

~ 1660 Strong C=O stretching (amide I)

~ 1600 Medium N-H bending (amide II)

1580, 1470 Medium to Strong C=C stretching (aromatic ring)

~ 780 Strong C-Cl stretching

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrum Fragments for 2-Chloro-6-methylbenzamide

m/z Ratio Proposed Fragment Ion

169/171 [M]⁺ (Molecular ion)

153/155 [M - NH₂]⁺

125 [M - NH₂ - CO]⁺ or [M - CONH₂ - H]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard in organic chemical analysis and can be

adapted for 2-Chloro-6-methylbenzamide.

NMR Spectroscopy
A sample of 2-Chloro-6-methylbenzamide would be dissolved in a deuterated solvent, such

as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount

of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b034336?utm_src=pdf-body
https://www.benchchem.com/product/b034336?utm_src=pdf-body
https://www.benchchem.com/product/b034336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard

acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be

employed to simplify the spectrum.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid 2-Chloro-6-methylbenzamide sample would be finely ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be

recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is

placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to

400 cm⁻¹.

Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer, typically with an electron

ionization (EI) source. A small amount of the sample would be introduced into the instrument,

often via a direct insertion probe or after separation by gas chromatography (GC). The

molecules would be ionized by a beam of high-energy electrons, causing fragmentation. The

resulting ions would be separated by their mass-to-charge ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Chloro-6-methylbenzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b034336?utm_src=pdf-body-img
https://www.benchchem.com/product/b034336#spectroscopic-data-for-2-chloro-6-methylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b034336#spectroscopic-data-for-2-chloro-6-methylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b034336#spectroscopic-data-for-2-chloro-6-methylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b034336#spectroscopic-data-for-2-chloro-6-methylbenzamide-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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